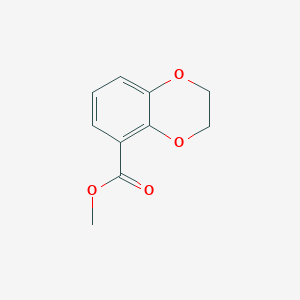

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXULSJPDNOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572218 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214894-91-4 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" synthesis from 2,3-dihydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable scaffold in medicinal chemistry, from the readily available starting material, 2,3-dihydroxybenzoic acid. The synthesis involves a two-step process: an initial Fischer esterification followed by a Williamson ether synthesis to form the characteristic dihydro-1,4-benzodioxine ring.

I. Reaction Scheme and Data Summary

The synthesis proceeds through two key transformations:

-

Esterification: 2,3-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 2,3-dihydroxybenzoate.

-

Cyclization: The resulting methyl ester undergoes a cyclization reaction with 1,2-dibromoethane to yield the final product, Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

A summary of the key quantitative data for each step is presented in the table below for easy reference and comparison.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 2,3-dihydroxybenzoic acid, Methanol, Sulfuric acid | Reflux | 12 | 85 |

| 2 | Cyclization | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃, DMF | Reflux | 10 | Not Specified |

II. Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate[1]

This procedure outlines the Fischer esterification of 2,3-dihydroxybenzoic acid.

Materials:

-

2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol)

-

Methanol (20 mL)

-

Concentrated Sulfuric acid (0.3 mL)

-

Ethyl acetate

-

Sodium carbonate solution

-

Magnesium sulfate

Procedure:

-

To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at 5 °C.

-

Reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, concentrate the mixture under vacuum.

-

Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.

-

Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.

Yield: 0.278 g (85%)

Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate[1]

This procedure describes the cyclization of Methyl 2,3-dihydroxybenzoate to form the target compound.

Materials:

-

Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol)

-

1,2-Dibromoethane (0.17 mL, 2.0 mmol)

-

Potassium carbonate (K₂CO₃) (0.304 g, 2.2 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Water

-

Ethyl acetate

Procedure:

-

Add 1,2-dibromoethane to a suspension of Methyl 2,3-dihydroxybenzoate and K₂CO₃ in dimethylformamide.

-

Stir the reaction mixture under reflux for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is completely consumed, dilute the mixture with water and extract with ethyl acetate.

III. Reaction Workflow Visualization

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Caption: Synthesis workflow for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Spectroscopic and Synthetic Profile of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate can be achieved through a two-step process starting from 2,3-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a Williamson ether synthesis to form the dihydro-benzodioxine ring.

Experimental Protocol

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Compound 13)

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) is added at 5 °C.[1] The reaction mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a white powder.[1]

Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (Compound 14)

A suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) is prepared in 5 mL of dimethylformamide. To this suspension, 1,2-dibromoethane (0.17 mL, 2.0 mmol) is added.[1] The reaction mixture is stirred under reflux for 10 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.[1]

Spectroscopic Data

While direct experimental data for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is not provided in the reference literature, the following tables summarize the spectroscopic data for its immediate precursor, Methyl 2,3-dihydroxybenzoate, and a closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide. This information allows for an informed prediction of the spectral characteristics of the target compound.

Spectroscopic Data of Precursor and Related Derivative

| Compound | Methyl 2,3-dihydroxybenzoate | 2,3-dihydro-1,4-benzodioxine-5-carboxamide |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.94 (s, 2H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 7.04 (dd, J = 7.9, 1.6 Hz, 1H), 6.75 (t, J = 7.9 Hz, 1H), 3.88 (s, 3H)[1] | δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H)[1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Not Provided | δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55[1] |

Predicted Spectroscopic Data for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 6.8-7.4 ppm. The two methylene groups of the dioxine ring would likely appear as multiplets around δ 4.3-4.4 ppm. The methyl ester protons should be a singlet around δ 3.8-3.9 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester is expected around δ 165-170 ppm. Aromatic carbons would appear in the δ 115-145 ppm region. The two methylene carbons of the dioxine ring are predicted to be in the δ 63-65 ppm range, and the methyl ester carbon around δ 52 ppm. |

| IR (Infrared Spectroscopy) | A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-O stretching bands for the ether and ester groups would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching should appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 194, corresponding to the molecular weight of the compound (C₁₀H₁₀O₄). |

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

References

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and the biological activity of its derivatives, particularly focusing on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).

Chemical Identity and Properties

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a synthetic organic compound. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a methyl carboxylate group at position 5.

CAS Number: 214894-91-4[1]

Table 1: Physicochemical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₁₀H₁₀O₄ | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Molecular Weight | 194.18 g/mol | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Melting Point | Not available | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Boiling Point | Not available | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Solubility | Not available | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Melting Point | 195.5-196.5 °C | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

| Boiling Point | 334.1 °C at 760 mmHg | 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

Synthesis and Derivatization

A detailed experimental protocol for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate has been reported, which can be followed by its conversion to the biologically active amide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Experimental Protocol: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

This synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane.

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of methyl 2,3-dihydroxybenzoate (1.0 equivalent) and potassium carbonate (1.1 equivalents) is prepared in dimethylformamide.

-

1,2-Dibromoethane (1.0 equivalent) is added to the suspension.

-

The reaction mixture is stirred under reflux for 10 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved through flash chromatography.

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide

The methyl ester is converted to the corresponding carboxamide via ammonolysis.

Materials:

-

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

7N Ammonia in Methanol

-

Ethyl acetate

-

Water

Procedure:

-

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is dissolved in a 7N solution of ammonia in methanol.

-

The reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is subjected to an aqueous work-up with ethyl acetate.

-

The crude product is purified by flash chromatography to yield 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Biological Activity: PARP1 Inhibition

The carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP1 in the DNA damage response and the mechanism of its inhibition.

Caption: PARP1 Inhibition Pathway in DNA Repair.

Experimental Protocol: PARP1 Inhibition Assay

The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide against PARP1 can be determined using a recombinant enzyme assay.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

NAD⁺ (Nicotinamide adenine dinucleotide)

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

-

2,3-dihydro-1,4-benzodioxine-5-carboxamide (test compound)

-

3-Aminobenzamide (positive control)

-

Detection reagents (e.g., anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Histone H1 is coated onto 96-well plates.

-

Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD⁺ is added to each well.

-

Compound Addition: The test compound and positive control are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Enzyme Addition: The reaction is initiated by adding recombinant PARP1 enzyme. The plate is incubated at room temperature.

-

Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified using an ELISA-based method with an anti-PAR antibody.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce PARP1 activity by 50%, is calculated. For 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a reported IC₅₀ value is 5.8 µM.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow for evaluating the biological activity of the target compound and its derivative.

Caption: Synthesis Workflow.

Caption: Experimental Workflow for PARP1 Assay.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a versatile intermediate in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for this compound's characteristics, synthesis, and potential biological relevance.

Chemical Identity and Properties

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a member of the benzodioxane class of compounds, which are noted for their presence in biologically active molecules. The core structure, 2,3-dihydro-1,4-benzodioxine, is a key pharmacophore in various therapeutic agents. This compound, with the CAS Number 214894-91-4, possesses the following fundamental properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Appearance | White solid | [3] |

| CAS Number | 214894-91-4 | [4] |

A search for experimentally determined melting and boiling points did not yield specific values for the 5-carboxylate isomer. However, related isomers and derivatives have reported melting points, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide with a melting point of 130–132 °C.[3]

Predicted Physicochemical Data

Computational models provide valuable estimates for several physicochemical parameters that are crucial for drug design and development.

| Property | Predicted Value | Source |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 194.05790880 Da | [1] |

| Topological Polar Surface Area | 44.8 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Experimental Protocols

3.1. Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

The synthesis of the title compound is a multi-step process, starting from 2,3-dihydroxybenzoic acid.[3]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

-

To a solution of 2,3-dihydroxybenzoic acid (1.9 mmol) in methanol (20 mL), concentrated sulfuric acid (0.3 mL) is added at 5 °C.

-

The reaction mixture is refluxed for 12 hours and then cooled to room temperature.

-

The solvent is removed under vacuum. The resulting mass is dissolved in ethyl acetate and washed three times with a sodium carbonate solution.

-

The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydroxybenzoate.[3]

Step 2: Cyclization to form Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

1,2-Dibromoethane (2.0 mmol) is added to a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in dimethylformamide (5 mL).

-

The reaction mixture is stirred under reflux for 10 hours.

-

Completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The mixture is then diluted with water and extracted with ethyl acetate.

-

The organic portion is dried over anhydrous magnesium sulfate and evaporated under reduced pressure to yield the final product.[3]

3.2. Hydrolysis and Amidation

The methyl ester can be further modified, for instance, into its corresponding carboxamide, which has shown biological activity.[3]

Step 1: Hydrolysis to 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

-

A mixture of the methyl ester (2.0 mmol), lithium hydroxide (4.0 mmol), and water (2 mL) in tetrahydrofuran (10 mL) is stirred at room temperature for 10 hours.

-

The solvent is removed under vacuum.

-

The reaction mixture is diluted with ethyl acetate and extracted with water.

-

The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate (3 x 20 mL).[3]

Step 2: Conversion to 2,3-dihydro-1,4-benzodioxine-5-carboxamide

-

The resulting carboxylic acid can be converted to the carboxamide using a mixed-anhydride method.[3]

Biological Relevance and Potential Signaling Pathways

The 2,3-dihydro-1,4-benzodioxine scaffold is a prominent feature in compounds with a wide range of biological activities.[5][6] While the direct biological activity of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is not extensively documented, its derivatives have shown significant interactions with biological targets.

Notably, the carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[3] PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The inhibitory activity of the carboxamide derivative suggests that the 5-substituted benzodioxane core can be a valuable scaffold for developing PARP1 inhibitors.[3] The carboxamide's enhanced hydrogen-bonding capacity is thought to improve its interaction with the enzyme's active site.[7]

Derivatives of the 2,3-dihydro-1,4-benzodioxine structure have also been investigated for anti-inflammatory properties.[8]

Conclusion

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a valuable chemical intermediate with favorable predicted physicochemical properties for drug development. Its synthesis is well-established, and its derivatives, particularly the corresponding carboxamide, have demonstrated potential as inhibitors of significant biological targets like PARP1. This technical guide provides a foundational understanding for researchers looking to utilize this compound in the design and synthesis of novel therapeutic agents. Further experimental validation of its physicochemical and biological properties is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-dihydro-1,4-benzodioxine -5-carboxylic acid methyl ester | 214894-91-4 [m.chemicalbook.com]

- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | 214894-91-4 | Benchchem [benchchem.com]

- 8. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While its direct biological activities are not extensively documented, it serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Notably, it is a key precursor for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a class of drugs with significant therapeutic potential in oncology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. Detailed experimental protocols for its synthesis are provided, along with its role in the generation of bioactive compounds.

Introduction and Historical Context

The 1,4-benzodioxane scaffold, the core structure of the title compound, has been a subject of interest in chemical and pharmaceutical research for many decades. Derivatives of 2,3-dihydro-1,4-benzodioxin were being actively synthesized and investigated for their potential biological activities by the late 1980s. These early explorations paved the way for the development of a wide range of compounds with diverse therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to light yellow crystal powder |

| CAS Number | 214894-91-4 |

| Melting Point | 90-94 °C |

| Boiling Point (Predicted) | 334.1±41.0 °C |

| Density (Predicted) | 1.376±0.06 g/cm³ |

| pKa (Predicted) | 4.09±0.20 |

Synthesis and Experimental Protocols

The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is typically achieved through a two-step process starting from 2,3-dihydroxybenzoic acid. This process involves an initial esterification followed by a cyclization reaction.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Detailed Experimental Protocols

The following protocols are based on established synthetic methods.[1]

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate [1]

-

Materials:

-

2,3-dihydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Sodium carbonate solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 2,3-dihydroxybenzoic acid in methanol is prepared.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The reaction mixture is refluxed for 12 hours.

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate and washed three times with sodium carbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a white powder.[1]

-

Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate [1]

-

Materials:

-

Methyl 2,3-dihydroxybenzoate (from Step 1)

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A suspension of Methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) is prepared in dimethylformamide (5 mL).[1]

-

1,2-Dibromoethane (2.0 mmol) is added to the suspension.[1]

-

The reaction mixture is stirred under reflux for 10 hours.[1]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.[1]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.[1]

-

Role in Drug Discovery and Development

The primary significance of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Precursor to PARP1 Inhibitors

A notable application is in the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a lead compound for the development of PARP1 inhibitors.[1] PARP1 is a key enzyme in the DNA damage repair pathway and is a validated target in cancer therapy.

The carboxamide derivative has demonstrated inhibitory activity against PARP1, and further chemical modifications have led to the identification of even more potent inhibitors.[1]

Derivatives with Anti-inflammatory Activity

Derivatives of 2,3-dihydro-1,4-benzodioxin carboxylic acids have also been investigated for their anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to ibuprofen in carrageenan-induced rat paw edema assays.[2] While this is a different regioisomer, it highlights the potential of the benzodioxin core in developing anti-inflammatory agents.

Biological Activity

There is limited direct evidence in the public domain regarding the intrinsic biological activity of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate itself. Its primary role reported in the literature is that of a synthetic intermediate. The biological activities of its derivatives, however, are more extensively studied.

The table below summarizes the reported biological activities of key derivatives of the title compound.

| Derivative | Biological Activity | Key Findings |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Inhibition | Identified as a lead compound for PARP1 inhibitors with an IC₅₀ of 5.8 μM. Further optimization led to compounds with significantly improved potency.[1] |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Anti-inflammatory | Demonstrated anti-inflammatory activity comparable to ibuprofen in in-vivo models.[2] |

| Various hydrazone derivatives of benzodioxane carboxylic acid | Enzyme Inhibition, Anticancer, Antioxidant | Showed a range of activities including inhibition of acetylcholinesterase, β-glucosidase, and peroxidase, as well as anticancer and antioxidant effects, depending on the specific substitutions.[3] |

Conclusion

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a versatile and valuable molecule in the field of medicinal chemistry. While its own pharmacological profile is not well-defined, its importance as a key building block for the synthesis of potent bioactive compounds, particularly PARP1 inhibitors, is well-established. The synthetic routes to this compound are efficient and allow for the production of a scaffold that can be readily functionalized to explore a wide range of biological targets. Future research may focus on further elucidating any intrinsic biological activity of the title compound or expanding its use in the synthesis of novel therapeutic agents for various diseases. This guide provides a foundational understanding of its history, synthesis, and application for researchers and professionals in drug discovery and development.

References

- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

Navigating the Spectroscopic Landscape: A Guide to the ¹H and ¹³C NMR Characterization of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate." Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a comprehensive analysis based on the closely related analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , supplemented with predicted values for the methyl ester functionality. This approach offers valuable insights for the identification and characterization of this and similar molecular scaffolds.

Molecular Structure and Atom Numbering

The structural formula of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is presented below, with atoms numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for the analogous compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as reported in the literature.[1] A predicted chemical shift for the methyl protons of the target ester compound is also included for comparative purposes.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 7.34 | dd | 7.9, 1.8 | 1H |

| H8 | 6.98 | dd | 8.0, 1.7 | 1H |

| H7 | 6.87 | t | 7.9 | 1H |

| H2, H3 | 4.37 - 4.26 | m | - | 4H |

| -OCH₃ (predicted) | ~3.88 | s | - | 3H |

Note: The data for H6, H8, H7, H2, and H3 are for 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which is expected to have a very similar aromatic and dihydrodioxin ring proton environment to the target molecule.[1] The chemical shift for the methyl ester protons is a typical predicted value.

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 2,3-dihydro-1,4-benzodioxine-5-carboxamide are presented below.[1] Predicted chemical shifts for the carbonyl and methyl carbons of the target ester are also provided.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (predicted) | ~166 |

| C5a | 143.56 |

| C8a | 141.91 |

| C5 | 123.64 |

| C7 | 122.27 |

| C6 | 120.41 |

| C8 | 119.53 |

| C2 | 64.49 |

| C3 | 63.55 |

| -OC H₃ (predicted) | ~52 |

Note: The data for the aromatic and dihydrodioxin ring carbons are for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[1] The chemical shifts for the ester carbonyl and methyl carbons are typical predicted values.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is detailed below.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically employed.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton chemical shifts.

-

¹³C NMR Spectroscopy:

-

Instrument: The same high-field NMR spectrometer is used.

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the full range of carbon chemical shifts.

-

Experimental Workflow

The logical flow of NMR analysis, from sample preparation to data interpretation, is illustrated in the following diagram.

Caption: A typical experimental workflow for NMR spectroscopic analysis.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted fragmentation patterns, detailed experimental protocols, and visual workflows to facilitate the identification and characterization of this compound.

Introduction

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount for the efficacy and safety of the final pharmaceutical products. Mass spectrometry serves as a powerful analytical tool for its characterization, offering high sensitivity and structural elucidation capabilities. This guide explores the anticipated fragmentation pathways of this molecule under mass spectrometric analysis, providing a foundational understanding for its identification in complex matrices.

Predicted Mass Spectrometry Fragmentation

While a publicly available, experimentally derived mass spectrum for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is not readily accessible, a plausible fragmentation pathway can be predicted based on the well-established principles of mass spectrometry and the known behavior of its constituent functional groups: the aromatic methyl ester and the 2,3-dihydro-1,4-benzodioxine moiety.

Upon ionization, the molecular ion [M]•+ is expected to undergo a series of fragmentation events, primarily driven by the lability of the ester group and the stability of the resulting aromatic cations.

Table 1: Predicted Major Fragment Ions for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

| m/z (Predicted) | Ion Structure | Description of Neutral Loss |

| 194 | [C₁₀H₁₀O₄]•+ | Molecular Ion |

| 163 | [C₉H₇O₃]•+ | Loss of a methoxy radical (•OCH₃) |

| 135 | [C₈H₇O₂]•+ | Loss of a methoxycarbonyl radical (•COOCH₃) |

| 107 | [C₇H₇O]•+ | Subsequent loss of carbon monoxide (CO) from m/z 135 |

| 79 | [C₆H₇]•+ | Further fragmentation of the aromatic ring |

The initial and most significant fragmentations are anticipated to occur at the ester functional group. The loss of the methoxy radical (•OCH₃), with a mass of 31 Da, would result in a prominent peak at m/z 163. [1]Alternatively, the cleavage of the entire methoxycarbonyl group (•COOCH₃), with a mass of 59 Da, would yield a stable acylium ion at m/z 135. [1]Subsequent loss of carbon monoxide (CO, 28 Da) from this ion is a common fragmentation pathway for aromatic acylium ions, leading to a fragment at m/z 107. [2]Fragmentation of the benzodioxine ring itself is less predictable without experimental data but would likely involve retro-Diels-Alder reactions or successive losses of small neutral molecules.

Caption: Predicted fragmentation pathway of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Experimental Protocols

The following are generalized protocols for the analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.

Sample Preparation:

-

Dissolve a precise amount of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. [3] Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in split mode (e.g., 10:1 split ratio) to prevent column overloading. [3]* Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS).

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Dilute to a final concentration appropriate for the instrument (e.g., 10-100 ng/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation:

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-500 for precursor ion identification. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. [4][5] * Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate follows a structured workflow from sample preparation to data interpretation.

Caption: General workflow for the mass spectrometry analysis of a target compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust starting point for the identification and characterization of this important pharmaceutical intermediate. Researchers are encouraged to adapt and optimize these methods to their specific analytical instrumentation and objectives.

References

Navigating the Solubility Landscape of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on inferred solubility characteristics derived from synthetic methodologies and the properties of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of this and similar compounds, providing a robust framework for internal research and development.

Inferred Solubility Profile

The solubility of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate can be inferred from solvents utilized in its synthesis and purification, as well as from data on structurally related benzodioxane derivatives. The presence of a methyl ester group is noted to generally enhance solubility in organic solvents.[1] Synthesis procedures for this compound frequently employ dimethylformamide (DMF) as a solvent and ethyl acetate for extraction, indicating good solubility in these media.[2] Based on data for similar structures, it is likely to be miscible with alcohols such as methanol and ethanol, while exhibiting low solubility in aqueous solutions.[3]

The following table summarizes the inferred qualitative solubility of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in common laboratory solvents. It is critical to note that these are estimations and should be confirmed by experimental data.

| Solvent | Solvent Type | Inferred Solubility | Basis of Inference |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a reaction solvent in its synthesis.[2] |

| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction solvent in its synthesis.[2] |

| Methanol | Polar Protic | Likely Soluble/Miscible | Inferred from related benzodioxane compounds.[3] |

| Ethanol | Polar Protic | Likely Soluble/Miscible | Inferred from related benzodioxane compounds.[3] |

| Dichloromethane (DCM) | Nonpolar | Likely Soluble | General solvent for similar organic compounds. |

| Acetone | Polar Aprotic | Likely Soluble | General solvent for similar organic compounds. |

| Water | Polar Protic | Very Slightly Soluble/Insoluble | Inferred from related benzodioxane compounds.[3] |

| Hexanes | Nonpolar | Likely Sparingly Soluble/Insoluble | Inferred from the polar nature of the compound. |

Experimental Protocols for Solubility Determination

In the absence of established specific protocols for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, the following sections detail standardized methodologies for both qualitative and quantitative solubility assessment applicable to this compound.

I. Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To visually estimate the solubility of the compound in various solvents and classify it as soluble, partially soluble, or insoluble.

Materials:

-

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

Small test tubes or vials (e.g., 13x100 mm)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 10 mg of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Allow the mixture to stand for at least 3 minutes and visually inspect for any undissolved solid.

-

If the solid has completely dissolved, the compound is classified as soluble .

-

If some solid remains but a significant portion has dissolved, it is classified as partially soluble .

-

If the solid appears largely unchanged, the compound is classified as insoluble .

-

Record the observations for each solvent.

II. Quantitative Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in a specific solvent at a controlled temperature.

Materials:

-

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

Selected solvent(s) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of the Suspension: Add an excess amount of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate to a vial (e.g., 5-10 mg in 2 mL of solvent) to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Solubility Determination.

Caption: Factors Influencing Solubility.

References

The Versatile Scaffold: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique conformational properties and synthetic tractability have made it an attractive starting point for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of compounds derived from this versatile scaffold, with a focus on its applications in developing anti-inflammatory, neurological, anti-cancer, and anti-platelet agents.

Synthetic Strategies and Methodologies

The synthesis of the methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate scaffold and its derivatives typically involves a key cyclization step. A common and efficient method is the alkylation of a suitably substituted catechol derivative with 1,2-dihaloethane.

General Synthetic Protocol:

A widely employed synthetic route commences with the esterification of 2,3-dihydroxybenzoic acid. This is achieved by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate. The subsequent and crucial step is the cyclization to form the dihydro-1,4-benzodioxine ring. This is accomplished by reacting the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions.[1] The resulting methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate can then be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide, which can then be converted to various amides using standard peptide coupling reagents.[1]

References

An In-depth Technical Guide to the 1,4-Benzodioxane Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the 1,4-benzodioxane ring system, including its synthesis, chemical characteristics, and diverse pharmacological activities, with a focus on its applications in drug discovery and development.

Chemical Properties and Synthesis

The 1,4-benzodioxane ring system consists of a benzene ring fused to a 1,4-dioxane ring. This structure imparts a degree of conformational rigidity and provides a scaffold for the introduction of various substituents at both the aromatic and dioxan portions of the molecule, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of 1,4-benzodioxane derivatives can be achieved through several synthetic routes. A common method involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane. Another prevalent approach is the reaction of a catechol with an epoxide, followed by intramolecular cyclization. Modifications to these core strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Therapeutic Potential

Derivatives of 1,4-benzodioxane have been shown to exhibit a remarkable diversity of biological activities, targeting a range of receptors, enzymes, and signaling pathways. This has led to their investigation for the treatment of various diseases, including cancer, cardiovascular disorders, and central nervous system ailments.

Anticancer Activity

A significant area of research has focused on the anticancer potential of 1,4-benzodioxane-containing compounds. These derivatives have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. One of the key mechanisms of action for some of these compounds is the inhibition of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.

Table 1: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives

| Compound | Cancer Cell Line | Assay Type | Activity (GI₅₀/IC₅₀, µM) | Reference |

| 7e | MDA-MB-435 (Melanoma) | NCI-60 Screen | 0.20 | [1] |

| M14 (Melanoma) | NCI-60 Screen | 0.46 | [1] | |

| SK-MEL-2 (Melanoma) | NCI-60 Screen | 0.57 | [1] | |

| UACC-62 (Melanoma) | NCI-60 Screen | 0.27 | [1] | |

| 7e | mTOR Kinase | Enzyme Inhibition | 5.47 | [1] |

| 19 | S. aureus Newman (CrtN) | Enzyme Inhibition | 0.0022 | [2] |

| 21 | E. coli FabH | Enzyme Inhibition | 3.5 | [2] |

| 22 | E. coli FabH | Enzyme Inhibition | 0.06 | [2] |

| 47 | Mammalian 3α-HSD | Enzyme Inhibition | 5.8 | [2] |

| COX-1 | Enzyme Inhibition | 1.9 | [2] | |

| COX-2 | Enzyme Inhibition | 2.2 | [2] |

Adrenergic and Serotonergic Receptor Modulation

1,4-Benzodioxane derivatives have been extensively studied as ligands for adrenergic and serotonin receptors, which are important targets for cardiovascular and neurological drugs. Certain derivatives act as potent and selective antagonists for α1-adrenergic receptor subtypes, while others exhibit high affinity for 5-HT1A serotonin receptors.

Table 2: Adrenergic and Serotonin Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives

| Compound | Receptor | Assay Type | Affinity (Kᵢ, nM) | Reference |

| cis-14 | 5-HT Transporter | Radioligand Binding | 5.3 | [2] |

| 5-HT1A Receptor | Radioligand Binding | 66 | [2] | |

| 16 (R=Me, Ar=3-benzothiophene) | 5-HT1A Receptor | Radioligand Binding | 1.6 | [2] |

| Bevantolol | β1-adrenergic | Radioligand Binding | 14.79 | [3] |

| β2-adrenergic | Radioligand Binding | 588.84 | [3] | |

| α1-adrenergic | Radioligand Binding | 125.89 | [3] | |

| Mephentermine | Alpha-1a | Radioligand Binding | 650 | [4] |

Experimental Protocols

Synthesis and Purification of a Representative 1,4-Benzodioxane Derivative

This protocol describes a general procedure for the synthesis of a 1,4-benzodioxane derivative, followed by a typical purification workflow.

NCI-60 Human Tumor Cell Line Screen

This assay is a high-throughput screening method used to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[5][6][7]

-

Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[5]

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Incubation: Incubate the plates for 48 hours.

-

Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).[5]

-

Data Analysis: Measure the absorbance at 515 nm to determine cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).

mTOR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.[8][9][10][11]

-

Immunoprecipitation: Immunoprecipitate mTORC1 complexes from cell lysates.[11]

-

Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP in a kinase buffer.[10][11]

-

Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

-

Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay determines the binding affinity of a compound to α1-adrenergic receptors.[3][4][12][13]

-

Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor subtype of interest.[4][14]

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the test compound.[3]

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[14]

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement curves and calculate the Kᵢ value using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its ability to stimulate G-protein activation.[15][16]

-

Membrane Preparation: Prepare membranes from a tissue or cell line expressing the 5-HT1A receptor (e.g., rat hippocampus).[16]

-

Binding Reaction: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the EC₅₀ and Emax values to characterize the compound's potency and efficacy as an agonist or antagonist.

Signaling Pathways

The biological effects of 1,4-benzodioxane derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

α1-Adrenergic Receptor Signaling

5-HT1A Receptor Signaling

mTOR Signaling in Cancer

Conclusion

The 1,4-benzodioxane ring system continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this remarkable heterocyclic core. Further investigation into the structure-activity relationships and mechanisms of action of 1,4-benzodioxane derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.

References

- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" as a Versatile Building Block for Novel PARP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, playing a key role in the repair of single-strand DNA breaks.[1] Its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in DNA repair mechanisms, such as those with BRCA1/2 mutations. The development of novel and potent PARP1 inhibitors is an active area of research. This document provides detailed application notes and protocols on the use of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate as a key building block for the synthesis of a promising class of PARP1 inhibitors.

From Building Block to Potent Inhibitor: A Developmental Workflow

The journey from the initial building block to a potent PARP1 inhibitor involves a multi-step synthetic process coupled with rigorous biological evaluation. The following workflow outlines the key stages, starting from the synthesis of a lead compound and its subsequent optimization through scaffold hopping and functionalization.

Data Presentation: PARP1 Inhibitory Activity

The inhibitory potential of the synthesized compounds against PARP1 was evaluated using a recombinant PARP1 enzyme assay. The half-maximal inhibitory concentration (IC50) values were determined for the most promising compounds.

| Compound ID | Chemical Structure | PARP1 IC50 (µM) |

| Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | Not Active | |

| 4 | 5.8 ± 0.10[1] | |

| 49 | 0.082[1] | |

| 3 | 12[1] | |

| 10 | 0.88[1] |

Note: Structures are illustrative and should be confirmed from the primary literature.

Experimental Protocols

A. Synthesis of Key Intermediates and Final Compounds

1. Synthesis of Methyl 2,3-dihydroxybenzoate (13) [1]

-

To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid at 5 °C.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and concentrate under vacuum.

-

Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the product.

2. Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

To a suspension of Methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide, add 1,2-dibromoethane.

-

Stir the reaction mixture under reflux for 10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.

3. Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4) [1]

-

This compound is prepared from its corresponding methyl ester via hydrolysis followed by amidation using a mixed-anhydride method.[1]

4. Synthesis of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (49) [1]

-

This potent inhibitor was synthesized via a scaffold hopping strategy from compound 4. The key final step involves a Knoevenagel condensation.[1]

-

The synthesis involves the initial preparation of a 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide intermediate.

-

This intermediate is then reacted with 4-hydroxybenzaldehyde under Knoevenagel condensation conditions to yield the final product. The reaction is noted to have a low yield (<10%) due to the weak acidity of the C2-methylene protons.[1]

B. PARP1 Enzymatic Assay Protocol

A recombinant PARP1 enzyme assay is used to determine the inhibitory activity of the synthesized compounds.[1]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Histone proteins (or other suitable substrate)

-

Assay buffer

-

Test compounds and positive control (e.g., Olaparib)

-

Detection reagents (specific to the assay format, e.g., colorimetric, fluorescent, or chemiluminescent)

General Procedure:

-

Prepare serial dilutions of the test compounds and a known PARP1 inhibitor (positive control).

-

In a microplate, add the assay buffer, activated DNA, and the test compound or control.

-

Initiate the reaction by adding the PARP1 enzyme and NAD+.

-

Incubate the plate at the recommended temperature and time for the specific assay kit.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

-

Calculate the percentage of PARP1 inhibition for each compound concentration.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1 plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks (SSBs). The following diagram illustrates the simplified signaling cascade and the point of intervention for PARP1 inhibitors.

Conclusion

"Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" serves as a valuable and versatile starting material for the development of novel and potent PARP1 inhibitors. Through a systematic process of chemical synthesis, including amidation, scaffold hopping, and functionalization, a lead compound with an IC50 in the low micromolar range was identified and subsequently optimized to a highly potent inhibitor with an IC50 value of 82 nM.[1] The provided protocols offer a framework for researchers to synthesize and evaluate similar compounds, contributing to the ongoing efforts in the discovery of next-generation cancer therapeutics targeting the DNA damage response pathway.

References

Application Notes and Protocols for the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base.

Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Starting Material)

This protocol outlines the synthesis of the key starting material, Methyl 2,3-dihydroxybenzoate, from 2,3-dihydroxybenzoic acid.

Materials:

-

2,3-dihydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium carbonate solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,3-dihydroxybenzoic acid in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and concentrate under vacuum.[3]

-

Dissolve the resulting residue in ethyl acetate and wash it three times with sodium carbonate solution.[3]

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.[3]

Part 2: Williamson Ether Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

This protocol details the synthesis of the target compound using the prepared starting material.

Materials:

-

Methyl 2,3-dihydroxybenzoate

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of Methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (2.0 mmol).[3]

-

Stir the reaction mixture under reflux for 10 hours.[3]

-

Monitor the reaction for the complete consumption of the starting material using TLC.[3]

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[3]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass | Yield (%) |

| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2.0 | 0.336 g | - |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 2.0 | 0.17 mL | - |

| Potassium carbonate | K₂CO₃ | 138.21 | 2.2 | 0.304 g | - |

| Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | C₁₀H₁₀O₄ | 194.18 | - | - | ~85% |

Yield reported in a similar synthesis.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Reaction Pathway

Caption: Key steps in the Williamson ether synthesis pathway.

References

Application Notes and Protocols for the Purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is based on established principles of chromatography and data from related benzodioxane derivatives.

Data Presentation: Chromatographic Parameters

Successful purification by column chromatography relies on the careful selection of stationary and mobile phases, which is typically guided by preliminary Thin Layer Chromatography (TLC) analysis. The following table summarizes the key parameters for the purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a polar solvent (e.g., Ethyl Acetate). A common starting point for TLC analysis is a 1:1 mixture, with further optimization to achieve the desired Rf. For column chromatography, a common mobile phase for aromatic esters is in the range of 10-50% Ethyl Acetate in Hexane.[1][2] |

| Optimal Rf Value | The target Rf value for the compound of interest on a TLC plate should be between 0.2 and 0.3 for good separation in column chromatography.[3][4] |

| Visualization | UV light (254 nm) is typically used for visualizing the compound on a TLC plate, as aromatic compounds absorb UV light.[5] |

Experimental Protocols

This section outlines the step-by-step methodology for the purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

2.1. Preliminary TLC Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[6]

-

Materials:

-

TLC plates (silica gel coated with fluorescent indicator)

-

Developing chamber (e.g., a beaker with a watch glass)

-

Capillary tubes for spotting

-

Crude sample of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

-

Various solvent mixtures (e.g., different ratios of Hexane:Ethyl Acetate)

-

UV lamp (254 nm)

-

-

Procedure:

-

Prepare several developing chambers with different solvent mixtures (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Add a small amount of the solvent mixture to the chamber and place a piece of filter paper to ensure solvent vapor saturation.

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

-

Place the spotted TLC plate into the developing chamber and allow the solvent to ascend the plate.

-

Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

-